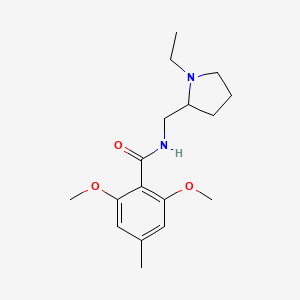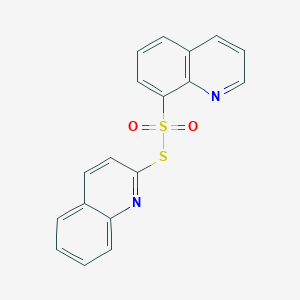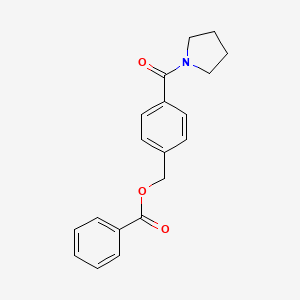
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride is a heterocyclic compound that contains both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride typically involves the reaction of 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of handling large quantities of hazardous reagents.
化学反应分析
Types of Reactions
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Formed through hydrolysis.
Alcohols and Amines: Formed through reduction reactions.
科学研究应用
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Chemical Biology: Employed in the design of probes for studying biological processes.
Material Science:
作用机制
The mechanism of action of 5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride is primarily related to its reactivity towards nucleophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The pyridine and oxazole rings may also interact with biological targets through π-π stacking or hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid: The precursor to the carbonyl chloride derivative.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar biological activities.
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid: A structurally related compound with different reactivity and applications.
Uniqueness
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride is unique due to the presence of both pyridine and oxazole rings, which confer distinct electronic and steric properties. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic and medicinal chemistry.
属性
| 88958-32-1 | |
分子式 |
C9H5ClN2O2 |
分子量 |
208.60 g/mol |
IUPAC 名称 |
5-pyridin-2-yl-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(13)7-5-8(14-12-7)6-3-1-2-4-11-6/h1-5H |
InChI 键 |
ZYUPXQSXFYFWJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



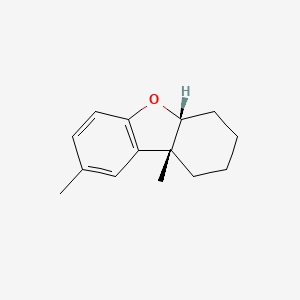
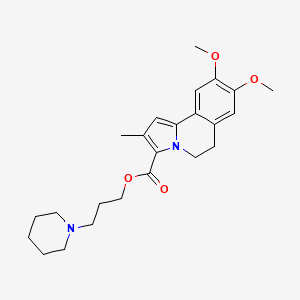
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
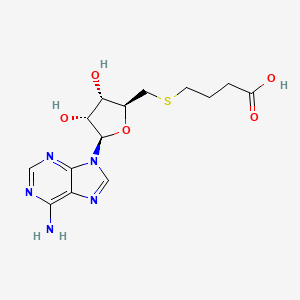
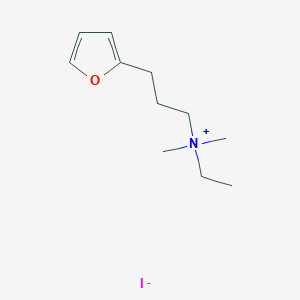

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
